

# Methods for detecting and quantifying ADC aggregation

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# ADC Aggregation Analysis: A Technical Support Guide

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). Here you will find detailed information on the methods used to detect and quantify ADC aggregation, a critical quality attribute that can impact product efficacy and safety.

### **Frequently Asked Questions (FAQs)**

Q1: Why is it important to monitor ADC aggregation?

A1: Monitoring ADC aggregation is crucial because the formation of aggregates can negatively affect the therapeutic's efficacy and safety.[1][2] Aggregation can lead to a loss of biological activity, decreased solubility, and an increased risk of an immunogenic response in patients.[3] [4] The attachment of hydrophobic payloads to monoclonal antibodies (mAbs) in ADCs can increase the propensity for aggregation.[5][6] Therefore, the amount of aggregation must be monitored throughout the development, manufacturing, and storage of ADCs.[1][2][3]

Q2: What are the common methods for detecting and quantifying ADC aggregation?

### Troubleshooting & Optimization





A2: Several analytical techniques are used to detect and quantify ADC aggregation. The most common methods include:

- Size Exclusion Chromatography (SEC): Considered the industry standard for quantifying aggregates based on hydrodynamic volume.[3][5][6]
- Analytical Ultracentrifugation (AUC): A powerful, first-principles technique that separates molecules based on their sedimentation rate in a centrifugal field, providing information on size, shape, and molecular weight.[4][7][8]
- Dynamic Light Scattering (DLS): A rapid, non-invasive method for measuring the size distribution of particles in a solution, making it useful for screening and stability studies.[9]
   [10][11]
- Asymmetric Flow Field-Flow Fractionation (AF4): A gentle separation technique that can characterize a wide range of particle sizes without a stationary phase, minimizing shearinduced aggregation.[12][13][14]

Q3: What are the key differences between SEC and AUC for aggregation analysis?

A3: SEC and AUC are often used as orthogonal methods for aggregate quantitation.[7][15] The key differences lie in their principles and potential for artifacts. SEC separates molecules based on their hydrodynamic size as they pass through a packed column.[1][5] However, interactions between the ADC and the stationary phase can sometimes lead to peak tailing or underestimation of aggregates.[1][5][8] In contrast, AUC is a solution-based method that does not involve a stationary phase, thus avoiding such interactions.[7][8][16] SV-AUC, a common mode of AUC, measures the sedimentation of macromolecules in real-time and is considered a gold standard for characterizing and quantifying aggregates.[4][7]

Q4: Can Dynamic Light Scattering (DLS) be used for quantitative analysis of aggregates?

A4: While DLS is excellent for rapid, qualitative assessments of aggregation and for determining the average particle size and size distribution, its quantitative accuracy for resolving and quantifying specific aggregate species (e.g., dimers, trimers) can be limited, especially in polydisperse samples.[9][10][17] It is highly sensitive to the presence of large aggregates.[9] For precise quantification of different aggregate species, techniques like SEC or



AUC are generally preferred.[6][15] However, recent advancements combining DLS with machine learning algorithms show promise for enhancing its quantitative capabilities.[17]

# **Troubleshooting Guides Size Exclusion Chromatography (SEC)**

Issue 1: Poor peak shape (tailing or fronting) is observed for my ADC sample.

- Possible Cause: Secondary interactions (hydrophobic or electrostatic) between the ADC and the SEC column's stationary phase.[1][5] ADCs, often being more hydrophobic than their parent mAbs, are particularly prone to these interactions.[5]
- Troubleshooting Steps:
  - Optimize Mobile Phase Composition:
    - Increase Ionic Strength: Add salts like sodium chloride (e.g., 150-500 mM) to the mobile phase to minimize electrostatic interactions.[2]
    - Add Organic Modifiers: For hydrophobic ADCs, including a small percentage of an organic solvent (e.g., isopropanol, acetonitrile) in the mobile phase can reduce hydrophobic interactions and improve peak shape.[2][18]
  - Select an Appropriate Column: Use a column with a hydrophilic bonded phase specifically designed to minimize non-specific interactions with proteins and ADCs.[5]
  - Adjust Flow Rate: A lower flow rate can sometimes improve resolution and peak shape.

Issue 2: The percentage of aggregates detected by SEC seems lower than expected or varies between runs.

- Possible Cause: On-column dilution of the sample, leading to the dissociation of reversible aggregates. Another cause could be the interaction of aggregates with the column matrix, leading to their under-quantification.[8]
- Troubleshooting Steps:



- Increase Sample Concentration: If possible, inject a more concentrated sample to minimize the impact of on-column dilution.
- Orthogonal Method Validation: Use an orthogonal technique like Analytical
   Ultracentrifugation (AUC) to confirm the aggregation levels.[7][15] AUC analyzes samples
   in their formulation buffer without a stationary phase, providing a more accurate
   representation of the aggregation state.[4][7]
- Check for Sample Adsorption: Ensure that the column is properly conditioned and that the mobile phase is optimized to prevent the adsorption of aggregates.

### **Analytical Ultracentrifugation (AUC)**

Issue 1: My AUC data shows high residuals after fitting, indicating a poor fit.

- Possible Cause: This can be due to several factors including incorrect modeling of the data, presence of non-ideal sedimentation behavior (e.g., concentration-dependent effects), or issues with the sample or instrument.
- Troubleshooting Steps:
  - Review Data Analysis Model: Ensure you are using the appropriate model for your data (e.g., c(s) for non-interacting species).[16]
  - Assess Sample Concentration: High sample concentrations can lead to non-ideal sedimentation. Analyze a dilution series to check for concentration-dependent effects.
  - Verify Sample and Buffer Preparation: Ensure the sample is properly dialyzed against the reference buffer to avoid artifacts from buffer mismatch.[7]
  - Inspect Cell Components: Check the cleanliness and alignment of the centrifuge cells and windows.[16]

Issue 2: I am having difficulty resolving different aggregate species.

 Possible Cause: The sedimentation coefficients of the different species may be too close to be resolved at the selected rotor speed, or the concentration of some species may be below the detection limit.



#### Troubleshooting Steps:

- Optimize Rotor Speed: Experiment with different rotor speeds. Higher speeds can improve
  the resolution of smaller species, while lower speeds may be necessary for larger
  aggregates.
- Increase Sample Loading Concentration: If a particular species is present at a very low level, increasing the overall sample concentration might bring it within the detectable range.
- Utilize Different Wavelengths: If the aggregate and monomer have different extinction coefficients at a particular wavelength, selective detection may be possible.

### **Quantitative Data Summary**

The following table summarizes the key quantitative parameters of common methods for ADC aggregation analysis.



Feature	Size Exclusion Chromatograp hy (SEC)	Analytical Ultracentrifuga tion (AUC)	Dynamic Light Scattering (DLS)	Asymmetric Flow Field- Flow Fractionation (AF4)
Principle	Separation by hydrodynamic volume	Separation by sedimentation in a centrifugal field	Measures fluctuations in scattered light intensity	Separation by size in a thin channel with a cross-flow field
Primary Output	Chromatogram (UV absorbance vs. retention time)	Sedimentation coefficient distribution	Hydrodynamic radius, Polydispersity Index (%Pd)	Fractogram (detector signal vs. elution time)
Quantitative Capability	High (for well- resolved peaks)	High (for distinct species)	Semi-quantitative (excellent for trends)	High (when coupled with appropriate detectors)
Typical Size Range	~1 - 1000 nm	~1 - 100s of nm	~0.5 nm - 10 μm	~1 nm - 10 μm
Sample Volume	~5 - 50 μL	~400 μL	~1 - 20 μL	~10 - 100 μL
Throughput	High	Low to Medium	Very High	Medium
Key Advantage	High resolution, well-established method[3][5]	First-principles method, no stationary phase[7][8]	Rapid, non- invasive, low sample volume[9][10]	Gentle separation, wide size range, minimal shear[12][14]
Key Limitation	Potential for secondary interactions, shear-induced aggregation[1][5]	Low throughput, requires specialized equipment[16]	Limited resolution for polydisperse samples[17]	Can be complex to develop methods



# Experimental Protocols Generic Protocol for Size Exclusion Chromatography (SEC)

- System Preparation:
  - Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. A
    typical mobile phase is a phosphate buffer at neutral pH with added salt (e.g., 150 mM
    NaCl).[3]
- Sample Preparation:
  - Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
  - Filter the sample through a low-protein-binding 0.22 μm filter.
- · Chromatographic Run:
  - Inject the prepared sample onto the column.
  - Run the separation under isocratic conditions at a constant flow rate.
  - Monitor the eluent using a UV detector, typically at 280 nm.[7]
- Data Analysis:
  - Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
  - Calculate the percentage of each species relative to the total peak area.

# Generic Protocol for Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)

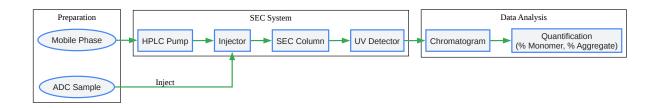
- Sample and Reference Preparation:
  - Prepare the ADC sample by diluting it in the formulation buffer.[7]



- Dialyze the sample against the reference buffer to ensure a precise buffer match. The reference buffer is the dialysate.
- · Cell Assembly:
  - Assemble the two-sector charcoal-filled Epon centerpieces, filling one sector with the sample (~400 μL) and the other with the reference buffer.
- · Centrifugation:
  - Place the assembled cells in the rotor and equilibrate the rotor to the desired temperature in the centrifuge.
  - Begin centrifugation at a specified rotor speed (e.g., 42,000 RPM).[8]
  - Collect absorbance data (typically at 280 nm) at regular time intervals as the sample sediments.
- Data Analysis:
  - Fit the collected sedimentation profiles using appropriate software (e.g., SEDFIT) to a suitable model, such as the Lamm equation, to obtain a continuous sedimentation coefficient distribution, c(s).[16]
  - Integrate the peaks in the c(s) distribution to quantify the relative amounts of monomer and aggregate species.

### **Visualizations**

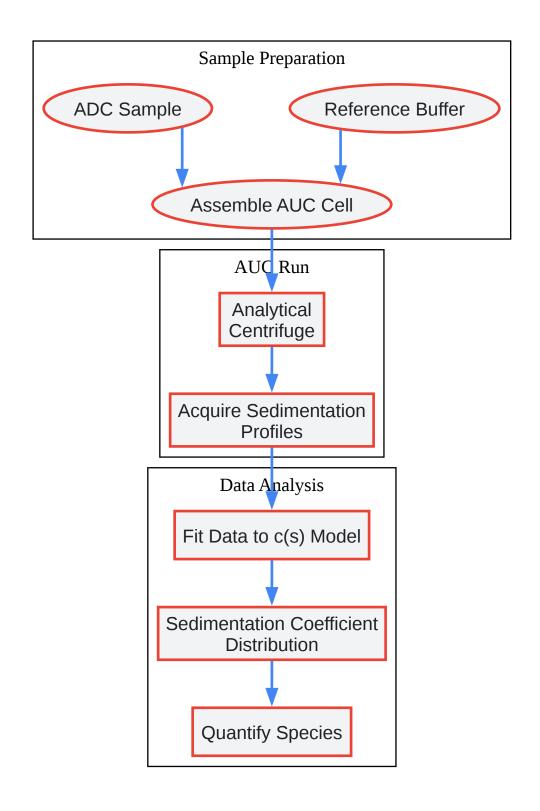




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Caption: Workflow for ADC aggregation analysis by Size Exclusion Chromatography (SEC).

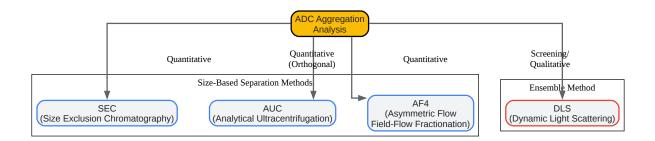




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Caption: Workflow for ADC aggregation analysis by Analytical Ultracentrifugation (AUC).





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Caption: Relationship between key methods for ADC aggregation analysis.

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### References

- 1. Analysis of protein drugs aggregation Using Size Exclusion Chromatography: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Sedimentation Velocity Analytical Ultracentrifugation for Antibody Aggregation Analysis -Creative Biolabs [creative-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Best Practices for Aggregate Quantitation of Antibody Therapeutics by Sedimentation Velocity Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beckman.com [beckman.com]

### Troubleshooting & Optimization





- 9. pharmtech.com [pharmtech.com]
- 10. Dynamic Light Scattering (DLS) Creative Proteomics [creative-proteomics.com]
- 11. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtozbiolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. The Power of Field-Flow Fractionation in Characterization of Nanoparticles in Drug Delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AF-FFF [sites.mpip-mainz.mpg.de]
- 15. Best Practices for Aggregate Quantitation of Antibody Therapeutics by Sedimentation Velocity Analytical Ultracentrifugation PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. casss.org [casss.org]
- 17. Rapid Estimation of Size-Based Heterogeneity in Monoclonal Antibodies by Machine Learning-Enhanced Dynamic Light Scattering PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography Analytical Methods (RSC Publishing) [pubs.rsc.org]
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